[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
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Overview
Description
[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the Boc group is introduced to the amine, forming the desired compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The continuous flow process allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions: [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles under basic conditions.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products Formed:
Deprotection: The primary amine.
Substitution: Substituted amine derivatives.
Coupling Reactions: Peptides and other amide-containing compounds.
Scientific Research Applications
[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected aromatic amino acid used in the synthesis of peptides and other complex molecules.
Uniqueness: [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is unique due to its cyclohexyl ring, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other Boc-protected amino acids and makes it particularly useful in the synthesis of sterically demanding peptides and other complex molecules .
Properties
IUPAC Name |
2-[ethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-9-7-6-8-11(12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNWBDCOFASJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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